molecular formula C13H8Cl2F2S B7995556 1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995556
M. Wt: 305.2 g/mol
InChI Key: ZBJHALBXPJTRAD-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires mild reaction conditions, making it suitable for synthesizing complex aromatic compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient catalysts to ensure consistent quality and high yields.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it to thiols or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted aromatic compounds with various functional groups replacing the halogens.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the sulfanylmethyl group allows the compound to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,4-difluorobenzene: Similar in structure but lacks the sulfanylmethyl group.

    4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of the sulfanylmethyl group.

    1,3-Dibromo-2-chloro-5-fluorobenzene: Contains bromine atoms instead of the sulfanylmethyl group.

Uniqueness

1-Chloro-2-fluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms along with the sulfanylmethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-[(3-chloro-4-fluorophenyl)methylsulfanyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2S/c14-10-3-2-9(6-13(10)17)18-7-8-1-4-12(16)11(15)5-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJHALBXPJTRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=CC(=C(C=C2)Cl)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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